molecular formula C14H16F3N B1406878 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline] CAS No. 1314673-40-9

7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]

Cat. No. B1406878
CAS RN: 1314673-40-9
M. Wt: 255.28 g/mol
InChI Key: GPJKNXWTIWZJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline]” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also features a spiro[cyclopentane-1,4’-isoquinoline] moiety, which is a type of bicyclic system where the two rings share a single atom .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Propanediol and Aminopropanol Derivatives : Aghekyan et al. (2015) demonstrated the synthesis of new propanediol derivatives from N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide. They also prepared aminopropanols of the tetrahydroisoquinoline series (Aghekyan et al., 2015).

  • Creation of Substituted Acetamide Derivatives : A study by Aghekyan and Panosyan (2016) focused on the synthesis of dihydroisoquinoline carboxamides and their conversion into substituted amino- and sulfanylamides (Aghekyan & Panosyan, 2016).

  • Development of Trifluoromethylated Spiro-isoxazolidine-Oxindoles : Gupta et al. (2018) described a three-component protocol to synthesize trifluoromethylated spiro-isoxazolidine-oxindoles, showcasing a novel method in organic chemistry (Gupta et al., 2018).

Applications in Bioactivity and Photophysical Properties

  • Exploration of Antitubercular Activity : Hadda et al. (2007) synthesized novel spiro compounds and evaluated their antitubercular activity, indicating potential medicinal applications (Hadda et al., 2007).

  • Photophysical Studies : Silva et al. (2021) conducted photophysical studies on new 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], highlighting their high emission properties and potential in photophysical applications (Silva et al., 2021).

Chemical Synthesis Techniques

  • Tandem Cyclization Strategies : Reddy et al. (2015) developed a novel tandem cyclization strategy for synthesizing hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives, illustrating advanced techniques in chemical synthesis (Reddy et al., 2015).

  • Regioselective Synthesis of Trifluoromethyl-Substituted Spiro Compounds : Bonacorso et al. (2017) described a regioselective synthesis method for new trifluoromethyl-substituted spiro compounds, contributing to the field of organic synthesis (Bonacorso et al., 2017).

Future Directions

The future directions for research on “7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline]” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N/c15-14(16,17)11-3-4-12-10(7-11)8-18-9-13(12)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJKNXWTIWZJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
Reactant of Route 2
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
Reactant of Route 3
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
Reactant of Route 4
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
Reactant of Route 5
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
Reactant of Route 6
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.